molecular formula C7H9ClN2S B2531591 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride CAS No. 2138075-03-1

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride

Cat. No. B2531591
CAS RN: 2138075-03-1
M. Wt: 188.67
InChI Key: LYTNVHGVHCMMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that is composed of a thieno[2,3-c]pyrazole ring system, which is an important structural motif found in many biologically active molecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and angiogenesis. It may also induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins. In addition, it has been shown to decrease blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been found to exhibit anti-inflammatory and anti-tumor activities, which make it a promising candidate for further research in these areas. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride. One area of research could focus on its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and anti-tumor activities in more detail and explore its potential as a therapeutic agent for various diseases. Additionally, further studies could be conducted to improve the solubility and bioavailability of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain 1,3-dimethyl-1H-thieno[2,3-c]pyrazole. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Scientific Research Applications

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNVHGVHCMMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CS2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride

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